3-(3-Chloropropyl)-1,1-difluorocyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloropropyl)-1,1-difluorocyclopentane is an organic compound characterized by a cyclopentane ring substituted with a 3-chloropropyl group and two fluorine atoms at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)-1,1-difluorocyclopentane typically involves the reaction of cyclopentane derivatives with chloropropyl and fluorine-containing reagents. One common method involves the hydrosilylation of allyl chloride with trichlorosilane, followed by fluorination . The reaction conditions often require the use of catalysts such as chloroplatinic acid or other platinum complexes to facilitate the addition reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using efficient catalysts to ensure high yield and selectivity. The use of continuous flow reactors and advanced purification techniques can further enhance the production efficiency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropropyl)-1,1-difluorocyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The double bonds in the cyclopentane ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Scientific Research Applications
3-(3-Chloropropyl)-1,1-difluorocyclopentane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as hydrophobic coatings and advanced polymers.
Medicinal Chemistry: Research into its potential as a precursor for pharmaceuticals and bioactive compounds is ongoing.
Mechanism of Action
The mechanism by which 3-(3-Chloropropyl)-1,1-difluorocyclopentane exerts its effects involves interactions with various molecular targets and pathways. The chlorine and fluorine atoms can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity . These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloropropyltrimethoxysilane: Similar in structure but contains a silane group instead of a cyclopentane ring.
Trichloro(3-chloropropyl)silane: Another related compound used in the synthesis of silane coupling agents.
Uniqueness
3-(3-Chloropropyl)-1,1-difluorocyclopentane is unique due to the presence of both chlorine and fluorine atoms on a cyclopentane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C8H13ClF2 |
---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
3-(3-chloropropyl)-1,1-difluorocyclopentane |
InChI |
InChI=1S/C8H13ClF2/c9-5-1-2-7-3-4-8(10,11)6-7/h7H,1-6H2 |
InChI Key |
ROQATXUPKZCFRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CCCCl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.